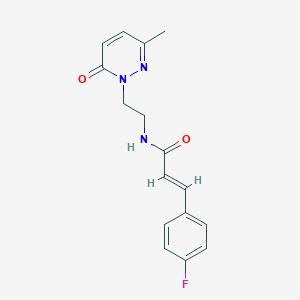

![molecular formula C8H5ClF2N2 B2605995 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole CAS No. 1111269-40-9](/img/structure/B2605995.png)

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole

Overview

Description

“2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C8H7ClN2 . It is also known by other names such as “2-Chloromethylbenzimidazole” and "2-(chloroMethyl)-1H-benzo[d]iMidazole" . This compound is used in the production of dyes and pigments .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, 2-chloromethyl benzimidazole can be synthesized by the reaction of o-phenylenediamine with chloroacetic acid . This reaction can be carried out using both microwave-assisted and conventional methods .Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole” include a melting point of 146-148 °C (dec.) (lit.), a boiling point of 274.83°C (rough estimate), and a density of 1.2387 (rough estimate) . It is insoluble in water .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole:

Pharmaceutical Development

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole: is a valuable compound in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of various derivatives that can be tested for biological activity, including antimicrobial, antiviral, and anticancer properties . The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the resulting compounds, making them more effective as therapeutic agents.

Antibacterial Agents

Research has shown that derivatives of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole exhibit significant antibacterial activity . These compounds can be synthesized and tested against a range of bacterial strains to identify potential new antibiotics. The chloromethyl group in the structure is particularly useful for forming covalent bonds with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Agrochemical Applications

In the field of agrochemicals, 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can be used to develop new pesticides and herbicides . Its derivatives can be designed to target specific pests or weeds, providing effective control while minimizing harm to crops and the environment. The compound’s stability and reactivity make it a suitable candidate for creating potent agrochemical agents.

Catalysis

This compound is also explored in catalysis research, where it can serve as a ligand or a catalyst itself . The imidazole ring and the presence of halogen atoms can facilitate various catalytic reactions, including cross-coupling and polymerization processes. These catalytic applications are crucial for developing more efficient and sustainable chemical synthesis methods.

Material Science

In material science, 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is investigated for its potential in creating advanced materials . Its derivatives can be used to synthesize polymers with unique properties, such as enhanced thermal stability, chemical resistance, and mechanical strength. These materials can be applied in various industries, including electronics, aerospace, and automotive.

Dye and Pigment Synthesis

The compound is also used in the synthesis of dyes and pigments . Its structure allows for the creation of colorants with specific properties, such as high stability and resistance to fading. These dyes and pigments can be used in textiles, inks, and coatings, providing vibrant and long-lasting colors.

Solar Cell Research

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole: derivatives are explored in the development of dyes for dye-sensitized solar cells (DSSCs) . These compounds can be designed to absorb light efficiently and convert it into electrical energy, improving the performance of solar cells. This application is part of ongoing efforts to create more efficient and cost-effective renewable energy sources.

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new molecules with potential therapeutic effects . Researchers can modify its structure to create analogs that target specific biological pathways, leading to the discovery of new drugs for various diseases. The versatility of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole makes it a valuable tool in the search for novel treatments.

These applications highlight the diverse potential of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole in scientific research, spanning multiple fields and offering numerous opportunities for innovation and discovery.

Recent advances in the synthesis of imidazoles - RSC Publishing Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 2-Chloromethyl Benz Imidazole Derivatives

Safety and Hazards

When handling “2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent advances in the synthesis of imidazole derivatives highlight the potential for future research in this area . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Mechanism of Action

Target of Action

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .

Mode of Action

The mode of action of imidazole and benzimidazole compounds can vary widely depending on the specific compound and its targets. Many of these compounds work by interacting with biological targets in a way that inhibits the function of the target, leading to a therapeutic effect .

Biochemical Pathways

Imidazole and benzimidazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole-based drugs have been used to combat anaerobic bacterial and parasitic infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and benzimidazole compounds can vary widely depending on the specific compound. These compounds are generally well-absorbed and can have good tissue penetration and permeability .

Result of Action

The result of the action of imidazole and benzimidazole compounds can vary widely depending on the specific compound and its targets. Many of these compounds have been found to have high therapeutic potential and have been used in the clinic to treat various types of diseases .

Action Environment

The action, efficacy, and stability of imidazole and benzimidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

2-(chloromethyl)-4,5-difluoro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFYXFSSDRHBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)CCl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole | |

CAS RN |

1111269-40-9 | |

| Record name | 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)

![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)